5-Acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione chemical properties
5-Acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione chemical properties
An In-depth Technical Guide to 5-Acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione
Introduction
5-Acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione, also commonly known as Acetyl Meldrum's Acid, is a versatile organic compound with significant applications in chemical synthesis and pharmaceutical development.[1][2][3] As a derivative of Meldrum's acid, it serves as a key intermediate and building block for synthesizing a wide range of complex molecules and heterocyclic compounds.[4][5][6] Its unique reactivity, particularly as an acylacetylating agent and a precursor to acylketenes, makes it a valuable reagent for researchers and drug development professionals.[7][8] This guide provides a comprehensive overview of its chemical properties, experimental protocols, and core applications.
Core Chemical Properties
The fundamental chemical and physical properties of 5-Acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione are summarized below. Data is compiled from various chemical data repositories and suppliers.
| Property | Value |
| IUPAC Name | 5-acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione[9] |
| Synonyms | Acetyl Meldrum's Acid, 1,3-Dioxane-4,6-dione, 5-acetyl-2,2-dimethyl-[1][2] |
| CAS Number | 72324-39-1[1][9][10] |
| Molecular Formula | C₈H₁₀O₅[1][3][9][10] |
| Molecular Weight | 186.16 g/mol [1][9][10] |
| Appearance | White crystalline powder[1][11] |
| Melting Point | 83-85 °C[2][12] or 187-190 °C[1][11] (Note: Discrepancy exists in reported values) |
| Boiling Point | 417.9 ± 45.0 °C (Predicted)[2][12] |
| Density | 1.231 - 1.32 g/cm³[1][2][11] |
| Solubility | Slightly soluble in water. Soluble in various organic solvents including acetone, methanol, chloroform, dichloromethane, ethyl acetate, and DMSO.[1][11][13] |
| InChI | InChI=1S/C8H10O5/c1-4(9)5-6(10)12-8(2,3)13-7(5)11/h5H,1-3H3[3][9] |
| SMILES | CC(=O)C1C(=O)OC(OC1=O)(C)C[9] |
Reactivity and Stability
5-Acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione is stable under standard storage conditions, with a typical shelf life of 24 months when stored in a cool, dry, and well-ventilated place.[1]
The primary reactivity of this compound stems from its identity as an acyl Meldrum's acid.[7][8] A key reaction is its thermal decomposition, where it readily eliminates acetone and carbon dioxide to generate a highly reactive acylketene intermediate.[6][7][8] This intermediate can then participate in various cycloaddition and nucleophilic addition reactions, making it a powerful tool in organic synthesis.
Caption: General reactivity pathway of Acetyl Meldrum's Acid.
Experimental Protocols
Synthesis of 5-Acyl Meldrum's Acid Derivatives
The synthesis of 5-Acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione is typically achieved through the acylation of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione). The following is a representative experimental protocol adapted from established procedures for the acylation of Meldrum's acid.[14] Note that this reaction yields the enol tautomer, 5-(1-hydroxyethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione, which exists in equilibrium with the target keto form.
Materials:
-
Meldrum's acid (1 equivalent)
-
Dichloromethane (CH₂Cl₂)
-
Pyridine (2.1 equivalents)
-
Acetyl chloride (1.2 equivalents)
-
Methanol (for quenching)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
A flame-dried, three-necked, round-bottomed flask is equipped with a stir bar, a nitrogen inlet, and an addition funnel.
-
The flask is charged with Meldrum's acid dissolved in dichloromethane.
-
Pyridine is added, and the resulting mixture is cooled to -25°C.[14]
-
A solution of acetyl chloride in dichloromethane is added slowly to the reaction mixture via the addition funnel over a period of 1 hour, maintaining the low temperature.[14]
-
After the addition is complete, the reaction is allowed to warm slowly to 0°C over 3 hours.[14]
-
The reaction is quenched by the addition of methanol and stirred for 15 minutes.[14]
-
The mixture is transferred to a separatory funnel, diluted with additional dichloromethane, and washed sequentially with saturated aqueous ammonium chloride and water.[14]
-
The combined aqueous layers are back-extracted with dichloromethane.[14]
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.[14]
-
The resulting solid can be further purified as needed.
Caption: A typical workflow for the synthesis of 5-Acyl Meldrum's Acid.
Applications in Research and Drug Development
The unique chemical properties of 5-Acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione make it a valuable intermediate in several areas:
-
Pharmaceutical Synthesis: It serves as a precursor for various pharmaceutical ingredients and complex heterocyclic systems.[1][3] Its ability to act as a synthetic equivalent of an acylketene is particularly useful in constructing carbon-carbon and carbon-heteroatom bonds.[6][7]
-
Organic Chemistry Research: The compound is widely used as a reagent in academic and industrial research for developing new synthetic methodologies.[1][11] It is employed in multicomponent reactions, which are efficient processes for building molecular diversity.[15][16]
-
Synthesis of β-Keto Esters: Alcoholysis of acyl Meldrum's acids provides a straightforward route to β-keto esters, which are fundamental building blocks in organic synthesis.[6]
Safety and Handling
Hazard Identification:
-
GHS Classification: The compound is classified as harmful if swallowed (Acute toxicity, oral), causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.[9]
Recommended Safety Precautions:
-
Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[1][11] Recommended storage temperature is often between 2-8°C.
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[17]
-
First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If swallowed, rinse mouth and seek medical advice.[17]
References
- 1. 5-Acetyl-2,2-dimethyl-1,3-dioxane-4,6- dione Supplier in Mumbai, 5-Acetyl-2,2-dimethyl-1,3-dioxane-4,6- dione Trader, Maharashtra [chemicalmanufacturers.in]
- 2. chembk.com [chembk.com]
- 3. 5-Acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione Online | 5-Acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione Manufacturer and Suppliers [scimplify.com]
- 4. chembk.com [chembk.com]
- 5. 2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum's Acid) Online | 2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum's Acid) Manufacturer and Suppliers [scimplify.com]
- 6. Application and toxicological of 2,2-Dimethyl-1,3-dioxane-4,6-dione_Chemicalbook [chemicalbook.com]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. researchgate.net [researchgate.net]
- 9. 5-Acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione | C8H10O5 | CID 2763470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
- 11. tradeindia.com [tradeindia.com]
- 12. 72324-39-1 CAS MSDS (5-ACETYL-2,2-DIMETHYL-1,3-DIOXANE-4,6-DIONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 13. Acetyl meldrum's acid | CAS:85920-63-4 | High Purity | Manufacturer BioCrick [biocrick.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. orgchemres.org [orgchemres.org]
- 16. Meldrum's acid - Wikipedia [en.wikipedia.org]
- 17. tcichemicals.com [tcichemicals.com]
